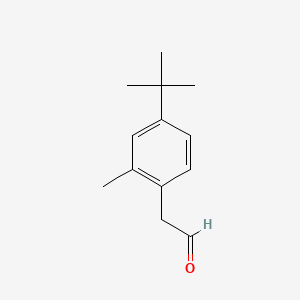

(4-tert-Butyl-o-tolyl)acetaldehyde

Description

Structural Classification and Nomenclature within Arylacetaldehydes

Arylacetaldehydes are a class of organic compounds characterized by an acetaldehyde (B116499) group (-CH₂CHO) attached to an aromatic ring. The parent compound of this class is phenylacetaldehyde. (4-tert-Butyl-o-tolyl)acetaldehyde is a disubstituted derivative, with the International Union of Pure and Applied Chemistry (IUPAC) name being 2-(4-tert-butyl-2-methylphenyl)acetaldehyde.

The structure of these compounds is defined by the nature and position of the substituents on the aromatic ring. These substituents can significantly alter the physical and chemical properties of the molecule. For instance, the tert-butyl group in this compound is a bulky, electron-donating group, which can influence the reactivity of both the aromatic ring and the aldehyde functional group.

Table 1: Structural and Chemical Properties of this compound and a Related Compound

| Property | This compound | 2-(4-tert-butylphenyl)acetaldehyde (B35487) nih.gov |

| Molecular Formula | C₁₃H₁₈O | C₁₂H₁₆O |

| Molecular Weight | 190.28 g/mol (calculated) | 176.25 g/mol |

| IUPAC Name | 2-(4-tert-butyl-2-methylphenyl)acetaldehyde | 2-(4-tert-butylphenyl)acetaldehyde |

| Key Functional Groups | Aldehyde (-CHO), Aromatic Ring | Aldehyde (-CHO), Aromatic Ring |

| Structural Features | tert-butyl and o-tolyl substituents | tert-butyl substituent |

Note: Data for this compound is calculated based on its structure, while data for 2-(4-tert-butylphenyl)acetaldehyde is sourced from PubChem.

Significance as a Versatile Synthetic Intermediate for Complex Molecules

The aldehyde functional group is a cornerstone of organic synthesis due to its reactivity. It readily undergoes a variety of chemical transformations, including nucleophilic addition, oxidation, and reduction. ontosight.ai This makes arylacetaldehydes, such as this compound, valuable intermediates in the construction of more complex molecular architectures.

These compounds can serve as precursors to a wide range of other functional groups and molecular scaffolds. For example, they can be used in the synthesis of pharmaceuticals, agrochemicals, and fragrances. ontosight.ai The specific substitution pattern on the aromatic ring can be strategically chosen to impart desired properties to the final product. Chiral acetals derived from arylacetaldehydes are also crucial intermediates in the synthesis of biologically important natural products. researchgate.net

Overview of Key Academic Research Directions for Substituted Arylacetaldehydes

Current research involving substituted arylacetaldehydes is multifaceted and spans several key areas:

Development of Novel Synthetic Methodologies: A significant focus is on creating efficient and selective methods for the synthesis of arylacetaldehydes themselves. This includes one-step protocols from readily available starting materials like aryl aldehydes or diaryl ketones. researchgate.net The isomerization of monoaryl-ethylene oxides using catalysts like magnesium silicate (B1173343) is another area of investigation. google.com

Catalysis: Research is ongoing to develop new catalytic systems for reactions involving arylacetaldehydes. This includes the use of metal complexes to achieve specific chemical transformations with high yields and selectivity. researchgate.net

Medicinal Chemistry: Arylacetaldehyde derivatives are being explored for their potential biological activities. For instance, N-arylacetamide derivatives have been studied as potential urease inhibitors to combat bacterial infections. nih.gov The core structure of these compounds provides a scaffold that can be modified to interact with specific biological targets.

Materials Science: The reactive nature of the aldehyde group makes these compounds potential building blocks for the synthesis of novel polymers and other functional materials. ontosight.ai

Scope and Objectives of Contemporary Research on Related Acetaldehyde Derivatives

The broader field of acetaldehyde derivative research is driven by the need for new molecules with specific functions. A key area of interest is the development of "prodrugs," where a biologically active molecule is chemically modified to improve its delivery or efficacy. Acylals, which are diesters of geminal diols and can be derived from aldehydes, are a prominent structural motif in prodrug design. mdpi.comnih.gov

The objectives of this research include:

Enhancing Bioavailability: Modifying polar functional groups in drug molecules to create less polar derivatives can improve their ability to cross cell membranes. mdpi.com

Targeted Drug Delivery: Designing derivatives that are activated at a specific site in the body, releasing the active drug where it is needed most.

Improving Stability: Protecting reactive functional groups to increase the shelf-life and stability of a compound.

Research into compounds like (4-tert-Butylcyclohexyl)acetaldehyde highlights the use of acetaldehyde derivatives in the fragrance industry, where the chemical structure is tailored to produce specific scents and to have properties like slow release.

Structure

3D Structure

Properties

CAS No. |

94108-57-3 |

|---|---|

Molecular Formula |

C13H18O |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

2-(4-tert-butyl-2-methylphenyl)acetaldehyde |

InChI |

InChI=1S/C13H18O/c1-10-9-12(13(2,3)4)6-5-11(10)7-8-14/h5-6,8-9H,7H2,1-4H3 |

InChI Key |

ACGSLLPQEVTPIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)C)CC=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Tert Butyl O Tolyl Acetaldehyde and Analogous Arylacetaldehydes

Homologation Reactions for Aryl Aldehyde Extension

Homologation reactions provide a direct route to extend the carbon chain of a readily available aryl aldehyde to produce the desired arylacetaldehyde. brighton.ac.uk These methods involve the addition of a one-carbon unit to the carbonyl group.

Gold(I)-Catalyzed Homologation of Aryl Aldehydes with Diazo Compounds (e.g., Trimethylsilyldiazomethane)

A modern approach for the synthesis of 2-arylacetaldehydes involves a gold(I)-catalyzed homologation of aryl aldehydes using trimethylsilyldiazomethane (B103560) (TMSCHN₂) as the C1 source. rsc.orgrsc.org This method operates under mild conditions and demonstrates high functional group compatibility. rsc.orgrsc.org The reaction is catalyzed by a gold(I) hydroxide complex, which facilitates the formal C1 homologation without the need for strong bases or cryogenic temperatures. rsc.org

The proposed mechanism involves the formation of a diazoorgano Au(I) complex. rsc.org This intermediate reacts with the aryl aldehyde, leading to a TMS-enol ether. A subsequent mild acidic workup hydrolyzes the enol ether to yield the final 2-arylacetaldehyde product. rsc.org This protocol has been successfully applied to a wide range of aryl aldehydes, providing the corresponding products in moderate to good yields. rsc.org

Table 1: Gold(I)-Catalyzed Homologation of Various Aryl Aldehydes

| Entry | Aryl Aldehyde Substrate | Product | Yield (%) |

| 1 | Benzaldehyde | 2-Phenylacetaldehyde | 71 |

| 2 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)acetaldehyde | 65 |

| 3 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)acetaldehyde | 68 |

| 4 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)acetaldehyde | 55 |

| Data sourced from a study on Au(I) catalysis with TMSCHN₂. rsc.org |

Wittig-Type One-Carbon Chain Extension and Subsequent Hydrolysis

The Wittig reaction is a classical and widely used method for olefination and can be adapted for one-carbon homologation of aldehydes. organic-chemistry.orgmcmaster.ca In this approach, an aryl aldehyde is treated with a methoxy-substituted phosphonium ylide, such as (methoxymethyl)triphenylphosphonium chloride. This reaction forms a vinyl ether intermediate. clockss.org

The subsequent step involves the hydrolysis of this vinyl ether under mild acidic conditions to yield the desired arylacetaldehyde. clockss.org While effective, a significant drawback of the classical Wittig reaction is the production of triphenylphosphine oxide as a stoichiometric byproduct, which can be difficult to remove, especially in large-scale applications. mcmaster.ca

Peterson-Type Alkenation and Boron-Wittig Homologation Reactions

Peterson and Boron-Wittig reactions are alternative olefination strategies that can be employed for the one-carbon homologation of aryl aldehydes. rsc.org

The Peterson olefination involves the reaction of an α-silyl carbanion with an aldehyde to form a β-hydroxysilane intermediate. wikipedia.org This intermediate can then be eliminated under either acidic or basic conditions to form an alkene. wikipedia.org For homologation, reagents like lithiated heteroatom-substituted silylmethanes are used, followed by hydrolysis to generate the aldehyde. rsc.org

The Boron-Wittig homologation utilizes a deprotonated geminal bis(boronate) which reacts with an aldehyde to produce a vinyl boronate. brighton.ac.ukorganic-chemistry.org This reaction often proceeds with a high degree of stereocontrol. brighton.ac.uk Subsequent oxidation of the vinyl boronate intermediate affords the one-carbon extended aldehyde. brighton.ac.ukacs.org A key advantage of this method is its potential to be performed as a one-pot reaction, combining the Boron-Wittig step with the oxidation. brighton.ac.uk Both the Peterson and Boron-Wittig reactions often require the use of harsh basic conditions and cryogenic temperatures. rsc.org

Meerwein Rearrangement and Henry-Neff Reactions as Alternative Routes

The Meerwein rearrangement and Henry-Neff reactions are also cited as alternative pathways to access 2-arylacetaldehydes. rsc.org The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates to a neighboring carbon atom. wikipedia.org In the context of aldehyde synthesis, this can be part of a sequence, for example, involving the acid-mediated rearrangement of epoxides. brighton.ac.uk

The Henry (or nitro-aldol) reaction involves the addition of a nitronate to a carbonyl group, followed by the Nef reaction , which converts a primary or secondary nitroalkane into the corresponding aldehyde or ketone. A sequence starting with an aryl aldehyde and nitromethane would yield a 2-aryl-1-nitroethanol, which can then be transformed into the desired 2-arylacetaldehyde via the Nef reaction.

Oxidative Synthesis Pathways

An alternative to homologation is the synthesis of arylacetaldehydes through the oxidation of the corresponding 2-arylethanols. This approach is contingent on the availability of the precursor alcohol.

Oxidation of Corresponding Arylethanols (e.g., utilizing 2-Iodoxybenzoic Acid, IBX)

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. 2-Iodoxybenzoic acid (IBX) is a hypervalent iodine(V) reagent particularly well-suited for the oxidation of alcohols to aldehydes and ketones. wikipedia.orgorientjchem.org It is known for its mild reaction conditions and high selectivity, often avoiding over-oxidation to the carboxylic acid. nih.gov

The reaction is typically performed in a suitable solvent, although IBX itself has limited solubility in many common organic solvents, with DMSO being a notable exception. nih.govorganic-chemistry.org The mechanism involves an initial condensation between the alcohol and IBX, followed by a fragmentation that yields the aldehyde. youtube.com This method shows good tolerance for various functional groups, making it a valuable tool for the synthesis of complex molecules. nih.gov

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Reagents | Conditions | Advantages | Disadvantages |

| Gold(I)-Catalyzed Homologation | Aryl aldehyde, TMSCHN₂, Gold(I) catalyst | Mild | High functional group compatibility, avoids harsh reagents | Requires specialized metal catalyst |

| Wittig-Type Homologation | Aryl aldehyde, (Methoxymethyl)triphenylphosphonium salt | Basic, followed by acidic hydrolysis | Well-established, reliable | Stoichiometric phosphine oxide byproduct |

| Peterson/Boron-Wittig Homologation | Aryl aldehyde, α-silyl carbanions or gem-bis(boronates) | Cryogenic temperatures, strong bases | Can be stereoselective, potential for one-pot procedure | Requires harsh conditions |

| Oxidation of Arylethanols | 2-Arylethanol, IBX | Mild, often room temperature | High selectivity, avoids over-oxidation | Precursor alcohol must be available |

Oxidation-Reduction Sequences from Carboxylic Acids via Aldehydes

The direct partial reduction of carboxylic acids to aldehydes is challenging because aldehydes are typically more reactive than carboxylic acids and are easily reduced further to primary alcohols. libretexts.org Therefore, multi-step sequences are often employed. A common strategy involves converting the carboxylic acid into a derivative that is more amenable to controlled reduction.

Activation of the Carboxylic Acid : The carboxylic acid is first converted to a more reactive derivative, such as an acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Controlled Reduction : The resulting acid chloride is then reduced to the aldehyde using a hindered hydride source like LiAlH(Ot-Bu)₃. libretexts.org

More recent advancements have enabled the direct conversion of carboxylic acids to aldehydes under milder conditions. For instance, visible-light photoredox catalysis can achieve the selective reduction of carboxylic acids using hydrosilane. This method offers high yields and tolerates a wide range of functional groups, including esters, ketones, and amides. rsc.org Another approach uses a nickel precatalyst with dimethyl dicarbonate as an activator and diphenylsilane as the reductant, which also prevents overreduction to the alcohol. organic-chemistry.org

| Method | Reagents | Key Features |

| Two-Step via Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. LiAlH(Ot-Bu)₃ | Classical, reliable method; requires conversion to a reactive intermediate. libretexts.org |

| Photoredox Catalysis | Hydrosilane, Visible Light Photocatalyst | Mild conditions, high yields, broad functional group tolerance. rsc.org |

| Nickel Catalysis | Ni precatalyst, (MeOCO)₂O, Ph₂SiH₂ | Direct conversion, avoids overreduction. organic-chemistry.org |

Grignard-Type Approaches for Arylacetaldehyde Formation

Grignard reagents, with the general formula RMgX, are powerful nucleophiles widely used for forming new carbon-carbon bonds. chemguide.co.uk While their reaction with aldehydes and ketones typically yields secondary and tertiary alcohols, respectively, specific strategies allow for the synthesis of aldehydes. leah4sci.comorganic-chemistry.org

To synthesize an arylacetaldehyde like (4-tert-Butyl-o-tolyl)acetaldehyde, the corresponding Grignard reagent, (4-tert-Butyl-o-tolyl)magnesium halide, is reacted with a suitable electrophile that can introduce a formyl group (-CHO) or its equivalent.

Common approaches include:

Reaction with Formate Esters : The addition of a Grignard reagent to an ester, such as ethyl formate, initially produces a ketone (in this case, an aldehyde). However, the resulting aldehyde is also reactive towards the Grignard reagent, which can lead to the formation of a secondary alcohol as a byproduct. Using an excess of the formate ester and low temperatures can favor the formation of the aldehyde.

Reaction with N,N-Dimethylformamide (DMF) : A more controlled method involves the reaction of the Grignard reagent with DMF. The Grignard reagent adds to the carbonyl group of DMF to form a stable tetrahedral intermediate. This intermediate is then hydrolyzed in an acidic workup to yield the desired aldehyde.

The Grignard reagent itself is prepared by reacting an aryl halide (e.g., 4-tert-butyl-2-methylbromobenzene) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). chemguide.co.ukbyjus.com The magnesium undergoes oxidative insertion into the carbon-halogen bond. youtube.com

| Electrophile | Intermediate | Final Product (after hydrolysis) |

| Ethyl Formate | Hemiacetal alkoxide | Arylacetaldehyde + Secondary Alcohol |

| N,N-Dimethylformamide (DMF) | Tetrahedral aminoalkoxide | Arylacetaldehyde |

Strategies Utilizing Latent Formylmethyl Surrogates

A latent formylmethyl surrogate is a reagent that can introduce a masked aldehyde functionality into a molecule, which can be later revealed through a chemical transformation. This approach is particularly useful in complex syntheses where a free aldehyde group might be incompatible with the reaction conditions.

Vinylene carbonate has emerged as a versatile latent formylmethyl surrogate. In the presence of transition metal catalysts, it can undergo reactions that ultimately install a two-carbon aldehyde unit onto an aromatic ring.

A recently developed method utilizes ruthenium(II) catalysis for the direct synthesis of arylacetaldehydes from arylboronic acids and vinylene carbonate. semanticscholar.org This process is significant because arylacetaldehydes are key structural motifs in many natural products and pharmaceuticals. The reaction involves the ruthenium(II)-catalyzed coupling of the arylboronic acid with vinylene carbonate, which serves as the source of the acetaldehyde (B116499) moiety. This strategy provides a modular and efficient route to a variety of arylacetaldehydes.

The key advantages of this methodology include:

Directness : It allows for the direct installation of the acetaldehyde group.

Versatility : It can be applied to a range of arylboronic acids to produce diverse arylacetaldehydes, arylacetates, and acetals. semanticscholar.org

Atom Economy : It utilizes a cyclic carbonate as a building block, which is an efficient approach.

| Catalyst System | Substrates | Product Type |

| Ruthenium(II) | Arylboronic Acid, Vinylene Carbonate | Arylacetaldehyde |

Considerations in the Stereoselective Synthesis of Substituted Acetaldehydes

When the carbon atom alpha to the aldehyde group is a stereocenter, controlling the stereochemistry becomes a critical challenge. The synthesis of enantioenriched substituted acetaldehydes requires stereoselective methods to create the desired three-dimensional arrangement.

One powerful strategy involves the use of chiral acetals as templates. Chiral acetals can be prepared from the aldehyde and a chiral diol. These acetals can then undergo substitution reactions where the existing stereocenter on the acetal directs the formation of a new stereocenter. The stereochemical outcome is often dictated by the conformational preferences of the reaction intermediates, such as oxocarbenium ions. nih.gov The facial selectivity of the nucleophilic attack on the oxocarbenium ion intermediate determines the stereochemistry of the final product.

For example, highly enantioenriched allylsilanes bearing a hydroxyl group can undergo intramolecular cyclization with aldehydes. This reaction proceeds through the formation of an acetal, followed by a chirality transfer that produces optically active cyclic ethers with high stereoselectivity. The stereoselectivity in such reactions can be influenced by several factors, including the choice of catalyst, solvent, and the nature of the nucleophile and electrophile. nih.govacs.org

| Strategy | Key Principle | Example Application |

| Chiral Acetal Templates | The chiral acetal creates a diastereomeric intermediate (e.g., an oxocarbenium ion) that exhibits a facial bias for nucleophilic attack. nih.gov | Cyclization of chiral acetals of polyolefinic aldehydes. acs.org |

| Intramolecular Chirality Transfer | An existing stereocenter in the substrate directs the formation of a new stereocenter within the same molecule. | Stereoselective cyclization of allylsilanes with aldehydes via acetal formation. |

Mechanistic Investigations and Advanced Theoretical Studies

Elucidation of Reaction Mechanisms for Key Transformations (e.g., Homologation, Cross-Coupling)

The transformation of (4-tert-Butyl-o-tolyl)acetaldehyde into more complex molecular architectures is often achieved through key reactions such as homologation and cross-coupling. Understanding the mechanisms of these reactions is crucial for synthetic strategy and optimization.

Homologation Reactions: Homologation extends a carbon chain by a single methylene (B1212753) (–CH₂) unit, converting an aldehyde to its next higher homologue. wikipedia.org For aryl acetaldehydes like this compound, a significant method involves the use of trimethylsilyldiazomethane (B103560) (TMSCHN₂) with a gold(I) catalyst. rsc.orgrsc.org The proposed mechanism for this transformation is initiated by the reaction of the gold(I) catalyst with TMSCHN₂ to form a diazoorgano-gold(I) complex. This intermediate then reacts with the aldehyde. The reaction may proceed through a Brook rearrangement followed by a 1,2-hydride migration to yield the homologated 2-aryl acetaldehyde (B116499) product. rsc.org While this specific transformation has not been detailed for this compound, this pathway represents a plausible and synthetically valuable route to (4-tert-Butyl-o-tolyl)propanal.

Another approach involves the multi-carbon homologation of related aryl ketones, which can be adapted for aldehydes. nih.gov These processes often utilize transition metal catalysis to achieve C-C bond cleavage and subsequent cross-coupling with alkenols, offering pathways to long-chain aldehydes. nih.gov

Cross-Coupling Reactions: Cross-coupling reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds. For aromatic aldehydes, several mechanistic pathways are explored. Nickel-catalyzed cross-coupling reactions can link aldehydes with aryl halides. rsc.org In one such method, the aldehyde is first converted into a hydrazone intermediate. This intermediate then participates in a catalytic cycle that merges the principles of a Wolff-Kishner reduction with a classical cross-coupling mechanism to form the coupled product. rsc.org

Copper-catalyzed cross-redox coupling presents another avenue, for instance, in the reaction of an aromatic aldehyde with p-benzoquinone to form an ester. nih.gov The proposed mechanism for this transformation is believed to proceed through a radical pathway where the aldehyde's C-H bond is directly converted to a C-O bond. nih.gov Furthermore, direct aldehyde-aldehyde cross-aldol reactions, often catalyzed by small organic molecules like proline, are possible. princeton.edu These reactions are highly valuable for constructing complex polyol structures with high stereocontrol. princeton.edu The reactivity in these couplings is influenced by the electronic nature of the aromatic ring and the steric hindrance provided by substituents like the tert-butyl group. fiveable.menumberanalytics.com

Computational Chemistry Applications

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like this compound at a molecular level.

Density Functional Theory (DFT) is widely used to model reaction mechanisms, calculate the energies of reactants, products, and transition states, and thus predict the feasibility and selectivity of chemical reactions. For reactions involving aromatic aldehydes, DFT calculations can elucidate complex pathways, such as the migratory aryl cross-coupling where a bulky palladium catalyst can facilitate the reversible transposition of aryl halides. nih.gov DFT studies on related systems, like the keto-enol isomerization of acetaldehyde within zeolites, have successfully employed methods like ONIOM2(B3LYP:MNDO) to account for the complex environment and its effect on reaction energies and transition states. uab.cat Such computational approaches could be applied to model the homologation or cross-coupling reactions of this compound to map out the complete energy profile and identify the rate-determining steps.

Like other aldehydes with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. katwacollegejournal.commasterorganicchemistry.com Theoretical studies on a range of α-substituted acetaldehydes (XH₂C-CHO) have been performed using ab initio molecular orbital calculations and DFT to understand this tautomerism. acs.orgacs.orgznaturforsch.com

Key findings from these studies include:

Stability: The keto form is almost universally more thermodynamically stable than the corresponding enol form. acs.orgacs.org For acetaldehyde itself, the keto form is favored by approximately 11-13 kcal/mol. acs.org

Substituent Effects: The nature of the α-substituent significantly influences the energy difference between the keto and enol tautomers. Most substituents tend to stabilize the enol form relative to the keto form, reducing the energy gap. acs.org Electron-donating groups, such as alkyl groups, can stabilize the enol form through hyperconjugation with the C=C double bond. acs.org

Activation Energy: The energy barrier for enolization is substantial, but it is also lowered by most α-substituents compared to unsubstituted acetaldehyde. acs.org

For this compound, the α-substituent is the bulky and electron-donating 4-tert-butyl-o-tolyl group. Based on general principles, this aryl substituent is expected to stabilize the enol form through resonance, thus lowering the energy gap between the tautomers compared to a simple alkyl aldehyde.

| Substituent (X) | Energy Difference (Keto - Enol) (kcal/mol at G2 level) | Activation Energy of Enolization (kcal/mol at G2 level) |

|---|---|---|

| H | 11.8 | 64.5 |

| CH₃ | 9.7 | 63.8 |

| NH₂ | 9.6 | 61.8 |

| OH | 10.2 | 63.3 |

| F | 12.1 | 65.3 |

| Cl | 10.4 | 62.4 |

| CN | 5.6 | 58.0 |

The substituents on the aromatic ring—the o-methyl and p-tert-butyl groups—have profound effects on the molecule's stability and electronic properties.

Electronic Effects: Both the methyl and tert-butyl groups are electron-donating. nih.gov This increases the electron density on the aromatic ring, which can influence the reactivity of the aldehyde. For example, electron-donating groups can stabilize intermediates in certain catalytic reactions, such as the methyl oxonium species formed during methanol (B129727) dehydration promoted by aromatic aldehydes. chemrxiv.org The increased electron density on the ring makes the carbonyl carbon slightly less electrophilic compared to unsubstituted benzaldehyde. fiveable.me

Steric Effects: The tert-butyl group is exceptionally bulky. This steric hindrance can shield the aromatic ring and the adjacent aldehyde functional group from attack, potentially influencing reaction rates and selectivity. longdom.org The ortho-methyl group also contributes to steric crowding around the acetaldehyde moiety. This combined steric profile can dictate the conformational preferences of the molecule and affect how it interacts with catalysts and other reactants. Studies on substituted benzene (B151609) derivatives show that bulky groups can significantly enhance thermal stability by preventing decomposition pathways. longdom.org

Molecular mechanics is a computational method used to predict the three-dimensional structures and conformational preferences of molecules. For a flexible molecule like this compound, which has rotational freedom around the bond connecting the aryl ring and the acetaldehyde group, conformational analysis is important.

Spectroscopic and Spectrometric Approaches to Mechanistic Understanding

Spectroscopic techniques are indispensable for identifying intermediates and products, thereby providing experimental evidence for proposed reaction mechanisms.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for tracking reactions involving aldehydes. The strong carbonyl (C=O) stretch is a prominent feature. For aromatic aldehydes like this compound, this peak is expected around 1705 cm⁻¹ due to conjugation with the aromatic ring. openstax.orgpressbooks.pub The disappearance of this peak and the appearance of new characteristic peaks (e.g., O-H stretch for an alcohol product, C≡N for a nitrile) can be monitored in real-time (in-situ FT-IR) to follow reaction progress. chemrxiv.org Aldehydes also show characteristic C-H stretching absorptions around 2700-2860 cm⁻¹. openstax.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The aldehyde proton (–CHO) gives a very distinctive signal in the ¹H NMR spectrum, typically between 9-10 ppm, far downfield from other signals. openstax.orgfiveable.me The carbonyl carbon appears in the ¹³C NMR spectrum in the 190-200 ppm range. openstax.orgfiveable.me Monitoring changes in these spectra can help identify products and intermediates. For example, in a homologation reaction, the disappearance of the aldehyde proton signal and the appearance of new methylene and methyl signals would confirm the transformation.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of compounds and their fragmentation patterns, which aids in structure determination. Aldehydes undergo characteristic fragmentation pathways such as α-cleavage (cleavage of the bond between the carbonyl carbon and the α-carbon) and, if applicable, the McLafferty rearrangement. openstax.orgfiveable.me The molecular ion peak (M⁺) confirms the mass of the product. ESI-MS (Electrospray Ionization Mass Spectrometry) can be particularly useful for detecting charged intermediates in catalytic cycles. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.